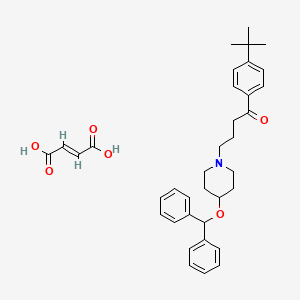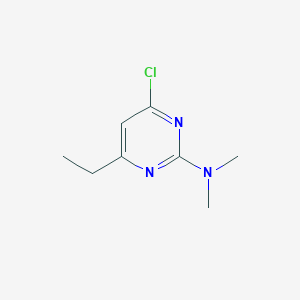![molecular formula C10H12BrN B1603296 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 205584-61-8](/img/structure/B1603296.png)
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Overview
Description
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a chemical compound with the molecular formula C10H12BrN . It is used as a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Synthesis Analysis
2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists . The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine can be achieved from 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one .Molecular Structure Analysis
The molecular structure of this compound contains a total of 25 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.12 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Derivative Development
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine and its derivatives have been a focus in the field of synthetic chemistry. Researchers have developed various strategies for synthesizing benzazepine derivatives, which are utilized in different scientific applications. For instance, a solid-phase strategy for synthesizing di- and trisubstituted benzazepine derivatives was developed, highlighting the scaffold's versatility for functionalization and its potential in targeting G-protein coupled receptors (Boeglin, Bonnet, & Hibert, 2007). Additionally, novel 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives have been synthesized as inhibitors for human nitric oxide synthase, suggesting potential therapeutic applications (Annedi et al., 2012).
Crystallography and Structural Analysis
The structural analysis of this compound derivatives is another significant area of research. X-ray diffraction data for various derivatives have been obtained, providing insights into their crystalline structures and molecular configurations. For example, the X-ray powder diffraction patterns for 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol were obtained, revealing their crystallization in orthorhombic and monoclinic systems, respectively (Macías et al., 2011).
Potential Therapeutic Applications
Beyond synthesis and structural studies, some derivatives of this compound have shown potential therapeutic applications. For instance, certain derivatives have been identified as high-affinity ligands for the D1 dopamine receptor, which could have implications in neurological studies and drug development (Neumeyer et al., 1991).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Mechanism of Action
Target of Action
Similar compounds such as tetrahydrobenzoazepines have been found in a variety of medicines used in the treatment of cardiovascular disease .
Mode of Action
Related compounds like tetrahydrobenzoazepines have been used in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Biochemical Pathways
Related compounds have been implicated in the modulation of cannabinoid receptor 2 .
Result of Action
Related compounds have been shown to have significant effects on the cardiovascular system .
Biochemical Analysis
Biochemical Properties
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been found to influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause alterations in cellular processes, which may have implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . This compound can also affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity .
properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWMQZXXXWEDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585707 | |
| Record name | 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205584-61-8 | |
| Record name | 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


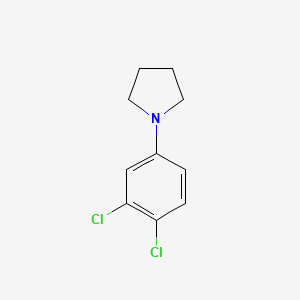
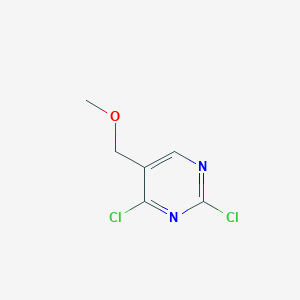
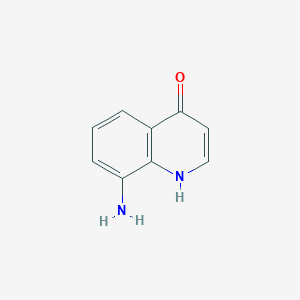
![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)
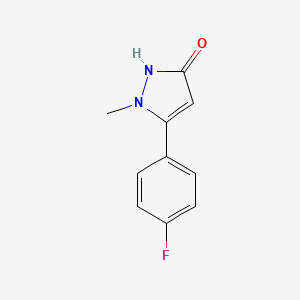
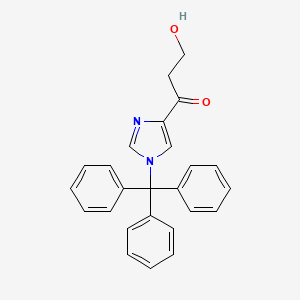
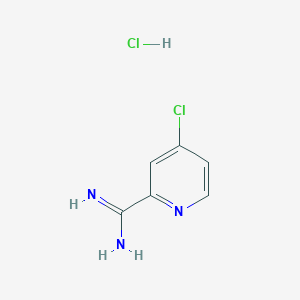
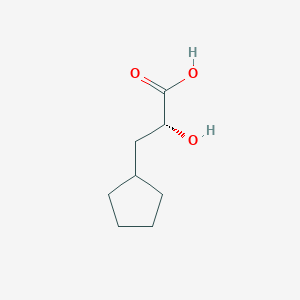

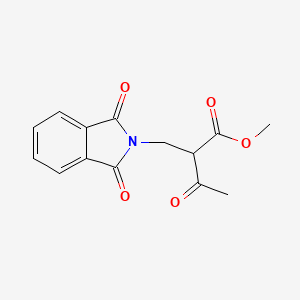
![[(Chloromethyl)sulfanyl]cyclohexane](/img/structure/B1603230.png)
![Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1603232.png)
